tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate
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Overview
Description
tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, a methylbenzyl group, and a cyclopropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to a decrease in the production of specific metabolites. The pathways involved may include inhibition of proteases or kinases, which are crucial for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl 3-iodopropylcarbamate
- tert-Butyl 3-azidopropylcarbamate
Uniqueness
tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate is unique due to the presence of both a bromine atom and a cyclopropylcarbamate group. This combination imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the methylbenzyl group also adds to its uniqueness by influencing its chemical and physical properties .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-2-methylphenyl)methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-12(6-5-7-14(11)17)10-18(13-8-9-13)15(19)20-16(2,3)4/h5-7,13H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRHPNRFOVWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CN(C2CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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